molecular formula C42H56N4O7S2 B1663809 Cenicriviroc mesylate CAS No. 497223-28-6

Cenicriviroc mesylate

Cat. No.: B1663809
CAS No.: 497223-28-6
M. Wt: 793.1 g/mol
InChI Key: IXPBPUPDRDCRSY-YLZLUMLXSA-N
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Description

Cenicriviroc mesilate is an experimental drug candidate primarily developed for the treatment of HIV infection and non-alcoholic steatohepatitis. It functions as an inhibitor of C-C chemokine receptor type 2 and C-C chemokine receptor type 5, which are involved in the entry of the virus into human cells .

Scientific Research Applications

Cenicriviroc mesilate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study chemical reactions and mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored as a potential treatment for HIV infection, non-alcoholic steatohepatitis, and other inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Target of Action

Cenicriviroc mesylate is a dual antagonist for the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5) . These receptors play a crucial role in the immune response, inflammation, and pain perception .

Mode of Action

This compound functions as an entry inhibitor, preventing the virus from entering into a human cell . It binds to a domain of CCR5, subsequently inhibiting the interaction between HIV-1 gp120 and CCR5 . Inhibition of CCR2 may also have an anti-inflammatory effect .

Biochemical Pathways

The drug affects the CCR2 and CCR5 pathways, which are associated with inflammatory responses . Inhibition of these pathways could attenuate or prevent inflammation or fibrosis in both early and late stages of diseases like COVID-19 . The drug also impacts the activation and influx of glial and immune cells, and the expression level of important pro-nociceptive cytokines .

Pharmacokinetics

This compound is metabolized by the liver . Its pharmacokinetics may be influenced by hepatic impairment, with increased exposures observed in cases of moderate hepatic impairment .

Result of Action

This compound has been shown to alleviate hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury . It also decreases the expression of CCR2 in the spinal cord and CCR5 in the dorsal root ganglia (DRG) . Additionally, it prevents the increase of important pro-nociceptive factors (e.g., IL-1beta, IL-6, IL-18, and CCL3) in the lumbar spinal cord and/or DRG .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, its analgesic effects were enhanced when administered in combination with opioids in neuropathic rats . .

Safety and Hazards

Most adverse events reported in studies were mild to moderate in severity. The most frequent events were rash, fatigue, and dizziness .

Future Directions

Cenicriviroc is currently under clinical trials for the treatment of nonalcoholic steatohepatitis with fibrosis . It is anticipated that with improved understanding of NASH pathogenesis and critical endpoints, efficient pharmacotherapeutics will be available for the treatment of NASH with an acceptable safety profile .

Biochemical Analysis

Biochemical Properties

Cenicriviroc mesylate plays a significant role in biochemical reactions by inhibiting the CCR2 and CCR5 receptors. These receptors are involved in the recruitment and activation of monocytes and macrophages, which are key players in inflammatory responses. By blocking these receptors, this compound prevents the binding of their natural ligands, such as CCL2 and CCL5, thereby reducing inflammation and fibrosis . The compound interacts with various biomolecules, including chemokines and their receptors, to exert its effects.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the accumulation of macrophages in injured tissues, which can reduce inflammation and fibrosis . Additionally, it has been shown to decrease collagen deposition and the expression of fibrogenic genes in liver and kidney cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the CCR2 and CCR5 receptors. By acting as an antagonist, it prevents the activation of these receptors by their natural ligands, thereby inhibiting downstream signaling pathways that lead to inflammation and fibrosis . This inhibition results in reduced recruitment and activation of monocytes and macrophages, ultimately decreasing the inflammatory response and fibrotic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. Long-term effects include a consistent reduction in inflammation and fibrosis, as well as improved liver function in animal models of non-alcoholic steatohepatitis . The stability and degradation of this compound have been well-documented, ensuring its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At doses of 20 mg/kg per day or higher, this compound has shown significant antifibrotic effects, including reduced collagen deposition and decreased expression of fibrogenic genes . Higher doses may also lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the CCR2 and CCR5 receptors. These interactions influence the metabolic flux and levels of metabolites associated with inflammation and fibrosis . The compound’s metabolism is primarily hepatic, and it is processed by liver enzymes before being excreted .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. The compound’s distribution is influenced by its binding to the CCR2 and CCR5 receptors, which are expressed on various cell types, including monocytes and macrophages . This interaction facilitates its localization and accumulation in inflamed and fibrotic tissues.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on the CCR2 and CCR5 receptors . This localization is crucial for its activity and function in reducing inflammation and fibrosis.

Chemical Reactions Analysis

Types of Reactions: Cenicriviroc mesilate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Uniqueness: Cenicriviroc mesilate is unique in its dual inhibition of C-C chemokine receptor type 2 and C-C chemokine receptor type 5, which allows it to target multiple pathways involved in viral entry and inflammation. This dual mechanism of action distinguishes it from other similar compounds that typically target only one receptor .

Properties

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPBPUPDRDCRSY-YLZLUMLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497223-28-6
Record name Cenicriviroc mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENICRIVIROC MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide (100 mg) in ethyl acetate (4 ml) was added dropwise a solution of methanesulfonic acid (9.31 μl) in ethyl acetate (2 ml) with vigorous stirring, after which the mixture was stirred under light shielding overnight. The precipitated crystals were filtered, and further washed with ethyl acetate (5 ml), followed by drying under reduced pressure. The resulting crystals were recrystallized from 2-butanone (4 ml) to give (−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate (88.4 mg) as yellow crystals (Compound 14).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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